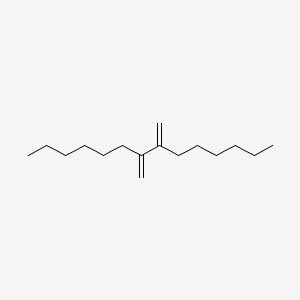
Tetradecane, 7,8-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecane, 7,8-bis(methylene)-: is a hydrocarbon compound with the molecular formula C16H30 It is a derivative of tetradecane, characterized by the presence of two methylene groups at the 7th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecane, 7,8-bis(methylene)- typically involves the reaction of tetradecane with specific reagents that introduce methylene groups at the desired positions. One common method involves the use of alpha,alpha’-dibromopxylene in anhydrous acetonitrile under the action of an acid-binding agent . The reaction conditions are carefully controlled to ensure the selective introduction of methylene groups.
Industrial Production Methods: Industrial production of Tetradecane, 7,8-bis(methylene)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes segmental crystallization and purification to achieve high purity levels . The industrial methods are designed to be efficient and scalable, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Tetradecane, 7,8-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alkanes .
Scientific Research Applications
Tetradecane, 7,8-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tetradecane, 7,8-bis(methylene)- exerts its effects involves its interaction with specific molecular targets. The methylene groups at the 7th and 8th positions play a crucial role in its reactivity and interactions. The pathways involved may include hydrophobic interactions and van der Waals forces , which influence its behavior in various environments.
Comparison with Similar Compounds
Tetradecane: A straight-chain alkane with the formula C14H30.
Hexadecane: A straight-chain alkane with the formula C16H34.
Octadecane: A straight-chain alkane with the formula C18H38.
Comparison: Tetradecane, 7,8-bis(methylene)- is unique due to the presence of methylene groups at specific positions, which significantly alters its chemical properties compared to other straight-chain alkanes
Properties
CAS No. |
84652-76-6 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
7,8-dimethylidenetetradecane |
InChI |
InChI=1S/C16H30/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h3-14H2,1-2H3 |
InChI Key |
SGPXPRGRKNFVRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C(=C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






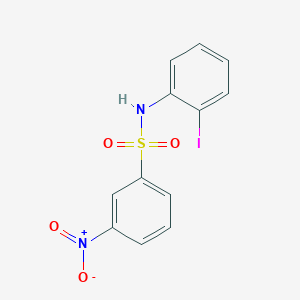
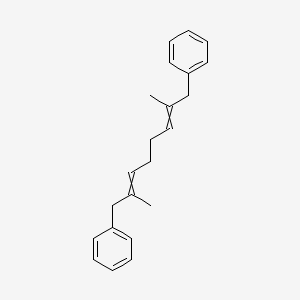
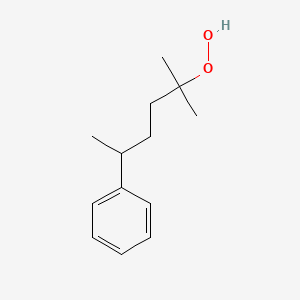

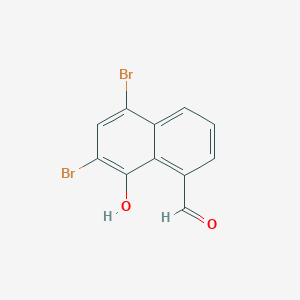

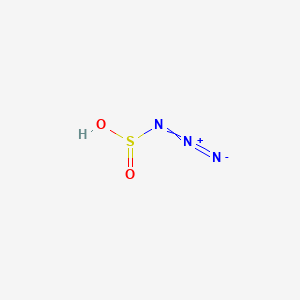


![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
